5-(2,4-Dichlorophenyl)-4-{[(E)-4-pyridinylmethylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2,4-Dichlorophenyl)-4-{[(E)-4-pyridinylmethylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide, also known by its chemical formula C13H8Cl2N6S, is a heterocyclic compound. Let’s break down its structure:
- The 1,2,4-triazole core consists of three nitrogen atoms and two carbon atoms arranged in a five-membered ring.
- The pyridine moiety contributes to its aromatic character.
- The 2,4-dichlorophenyl group enhances its lipophilicity and influences its reactivity.
Preparation Methods
Synthetic Routes: Several synthetic routes exist for the preparation of this compound. One common method involves the reaction of 2,4-dichlorobenzaldehyde with 4-aminopyridine in the presence of a base (such as sodium hydroxide ) to form the Schiff base intermediate. Subsequent cyclization with hydrazine hydrate yields the desired 1,2,4-triazole ring.
Industrial Production: While not widely produced industrially, research laboratories synthesize this compound for specific applications.
Chemical Reactions Analysis
Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various derivatives.
Reduction: Reduction of the imine group (C=N) can yield the corresponding amine.
Substitution: Halogen atoms (chlorine) can be substituted with other functional groups.
Oxidation: Oxidizing agents like or .
Reduction: Reducing agents such as .
Substitution: Various nucleophiles (e.g., , , or ).
Major Products: The major products depend on the specific reaction conditions and substituents. For example:
- Oxidation may yield an oxime or an oxazole derivative.
- Reduction leads to the corresponding amine .
Scientific Research Applications
Chemistry:
- Used as a building block for designing novel heterocyclic compounds.
- Investigated for its potential as a ligand in coordination chemistry.
- Limited studies, but its structural features suggest potential bioactivity.
- May exhibit antimicrobial or antifungal properties.
- Not widely used in industry due to its specialized nature.
Mechanism of Action
The exact mechanism remains elusive, but potential molecular targets include enzymes or receptors related to its structural motifs (e.g., pyridine and triazole ).
Comparison with Similar Compounds
While 5-(2,4-Dichlorophenyl)-4-{[(E)-4-pyridinylmethylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide is unique in its combination of aromatic rings and heterocyclic features, similar compounds include:
1,2,4-Triazoles: Other triazole derivatives with diverse substituents.
Schiff Bases: Compounds formed by condensation of an amine with an aldehyde or ketone.
Biological Activity
The compound 5-(2,4-Dichlorophenyl)-4-{[(E)-4-pyridinylmethylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide is a member of the triazole family, which has garnered attention for its diverse biological activities. Triazoles are known for their antimicrobial, antifungal, and anticancer properties. This article aims to explore the biological activity of this specific compound through various studies and findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes a dichlorophenyl group and a pyridinylmethylidene moiety, which are significant for its biological interactions.
Biological Activity Overview
The biological activities of triazole derivatives often include:
- Antimicrobial Activity
- Antifungal Activity
- Anticancer Activity
- Inhibition of Specific Enzymes
Antimicrobial and Antifungal Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various Gram-negative and Gram-positive bacteria as well as fungi. A study reported that triazole derivatives demonstrated moderate to high activity against pathogens such as Escherichia coli and Staphylococcus aureus .
Compound | Inhibition Zone (mm) | MIC (µg/mL) |
---|---|---|
3a | 22 | 62.5 |
3b | 21 | 125 |
3c | 19 | 250 |
Anticancer Activity
The anticancer potential of triazole derivatives has been extensively studied. The compound was evaluated against several cancer cell lines including MCF-7 (breast cancer), HCT-116 (colon cancer), and A549 (lung cancer). The results indicated that the compound exhibits selective cytotoxicity towards cancer cells with minimal effects on normal cells .
Key Findings:
- IC50 Values :
- MCF-7: 0.2162μM
- HCT-116: 0.2592μM
- Comparison with Sorafenib showed comparable efficacy.
The mechanism by which this compound exerts its biological effects is believed to involve the inhibition of specific kinases such as EGFR (Epidermal Growth Factor Receptor) and VEGFR-2 (Vascular Endothelial Growth Factor Receptor). These receptors are critical in cancer cell proliferation and angiogenesis.
Inhibition Assays
In vitro assays demonstrated that the compound significantly inhibited EGFR and VEGFR-2 activity:
Kinase | IC50 Value (µM) | Reference Compound IC50 (µM) |
---|---|---|
EGFR | 0.2162 | Sorafenib: 0.2307 |
VEGFR-2 | 0.2592 | Sorafenib: 0.3075 |
Case Studies
-
In Vitro Cytotoxicity Study :
A study conducted on five human cancer cell lines revealed that the compound exhibited potent cytotoxic effects, with a selectivity index favoring malignant over normal cells . -
Kinase Inhibition Study :
The compound's ability to inhibit EGFR and VEGFR-2 was assessed using a kinase assay kit, showing promising results that suggest potential for therapeutic applications in oncology .
Properties
Molecular Formula |
C14H9Cl2N5S |
---|---|
Molecular Weight |
350.2 g/mol |
IUPAC Name |
3-(2,4-dichlorophenyl)-4-[(E)-pyridin-4-ylmethylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C14H9Cl2N5S/c15-10-1-2-11(12(16)7-10)13-19-20-14(22)21(13)18-8-9-3-5-17-6-4-9/h1-8H,(H,20,22)/b18-8+ |
InChI Key |
MZCKGPWIGOCOEV-QGMBQPNBSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=NNC(=S)N2/N=C/C3=CC=NC=C3 |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=NNC(=S)N2N=CC3=CC=NC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.